N-(2-penten-2-yl)-morpholine
Description
Structural Classification and Nomenclature within Heterocyclic Chemistry
N-(2-penten-2-yl)-morpholine is classified as a heterocyclic compound due to the presence of the morpholine (B109124) ring, which contains both oxygen and nitrogen heteroatoms. wikipedia.org The systematic IUPAC name for this compound is 4-(pent-2-en-2-yl)morpholine. The numbering of the morpholine ring begins at the oxygen atom as position 1 and proceeds around the ring, making the nitrogen atom position 4. The substituent attached to the nitrogen is a 2-pentenyl group, with the double bond located at the second carbon of the pentene chain.
The core of the molecule is the morpholine ring, a saturated six-membered heterocycle with the chemical formula O(CH2CH2)2NH. wikipedia.org The presence of the ether linkage and the secondary amine group within the same ring structure imparts a unique set of properties to morpholine and its derivatives. wikipedia.org
Table 1: Properties of Morpholine
| Property | Value |
|---|---|
| Chemical Formula | C4H9NO wikipedia.org |
| Molar Mass | 87.122 g·mol−1 wikipedia.org |
| Appearance | Colorless liquid wikipedia.org |
| Odor | Weak, ammonia- or fish-like wikipedia.org |
| Density | 1.007 g/cm3 wikipedia.org |
| Melting Point | −5 °C (23 °F; 268 K) wikipedia.org |
Note: Data is for the parent compound, morpholine.
Conceptual Significance of Substituted Morpholines as Synthetic Intermediates and Scaffolds
Substituted morpholines are prevalent structural motifs in a wide array of biologically active compounds and are considered valuable intermediates in organic synthesis. The morpholine ring can be found in various pharmaceuticals, including the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. wikipedia.org Its utility stems from its chemical stability and the ability to introduce it as a secondary amine reagent or construct it through various synthetic methodologies. chemicalbook.com
The morpholine scaffold, when appropriately substituted, can exhibit a broad range of biological activities. chemicalbook.com Furthermore, morpholine and its derivatives are utilized in industrial applications, such as corrosion inhibition. chemicalbook.com For instance, certain morpholine salts have been shown to significantly reduce the corrosion rate of carbon steel. chemicalbook.com
The synthesis of substituted morpholines can be achieved through various methods, including the intramolecular cyclization of haloamines or the reaction of alkenes with aminating reagents. beilstein-journals.org The versatility of these synthetic approaches allows for the creation of a diverse library of morpholine derivatives with tailored properties and functionalities.
Distinctive Reactivity Profiles Conferred by the N-(2-penten-2-yl) Moiety: Enamine and Alkene Functionality
The N-(2-penten-2-yl) substituent imparts a dual reactivity profile to the morpholine core, characterized by the presence of both an enamine and an alkene functional group.
Enamine Reactivity: The nitrogen atom of the morpholine ring is directly attached to a carbon-carbon double bond, forming an enamine. Enamines are nucleophilic at the α-carbon and are widely used as synthetic equivalents of enolates in carbon-carbon bond-forming reactions. They can react with a variety of electrophiles, such as alkyl halides and acyl chlorides, at the β-carbon position. The reactivity of enamines is a cornerstone of modern organic synthesis, providing a mild and selective method for the alkylation and acylation of ketones and aldehydes.
Alkene Reactivity: The carbon-carbon double bond within the 2-pentenyl group can undergo typical alkene reactions. These include electrophilic additions of halogens, hydrogen halides, and water (hydration). The double bond can also participate in various cycloaddition reactions and be subjected to oxidation or reduction. The specific regioselectivity and stereoselectivity of these reactions are influenced by the electronic and steric environment of the double bond.
The combination of these two functional groups in this compound allows for a rich and diverse range of chemical transformations, making it a valuable building block for the synthesis of more complex molecules. The synthesis of related enamines, such as those derived from the reaction of morpholine with ketones like 3-penten-2-one, has been documented in the literature, highlighting the accessibility of such structures. acs.org
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 4-(pent-2-en-2-yl)morpholine |
| Morpholine |
| Linezolid |
| Gefitinib |
Structure
3D Structure
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
4-pent-2-en-2-ylmorpholine |
InChI |
InChI=1S/C9H17NO/c1-3-4-9(2)10-5-7-11-8-6-10/h4H,3,5-8H2,1-2H3 |
InChI Key |
ULMIXAGLYJHRSG-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(C)N1CCOCC1 |
Origin of Product |
United States |
Synthetic Methodologies for N 2 Penten 2 Yl Morpholine and Analogous Morpholine Derivatives
Direct Synthetic Routes to N-(2-penten-2-yl)-morpholine
Direct routes to this compound primarily involve the formation of an enamine from morpholine (B109124) and a suitable five-carbon carbonyl compound.
The most direct and widely utilized method for the synthesis of this compound is the condensation reaction between a secondary amine (morpholine) and a ketone (2-pentanone). This reaction is a cornerstone of enamine chemistry. The process typically requires acid catalysis to facilitate the dehydration of the carbinolamine intermediate. To drive the equilibrium towards the enamine product, the water formed during the reaction is usually removed, often by azeotropic distillation with a solvent like toluene (B28343) or benzene (B151609) using a Dean-Stark apparatus.
The general mechanism involves the nucleophilic attack of morpholine on the carbonyl carbon of 2-pentanone, followed by proton transfer to form a carbinolamine. Under acidic conditions, the hydroxyl group is protonated, forming a good leaving group (water), which is eliminated to yield an iminium ion. Subsequent deprotonation of the alpha-carbon results in the formation of the stable enamine, this compound. The use of catalysts such as p-toluenesulfonic acid (PTSA) is common in these reactions.
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |
| Morpholine | 2-Pentanone | p-Toluenesulfonic acid | Toluene, reflux with water removal | This compound |
Intramolecular cyclization is a powerful strategy for constructing the morpholine ring, which can be a route to N-substituted morpholine derivatives. For instance, gold-catalyzed cyclization of alkynylamines or alkynylalcohols provides an efficient method for building morpholine and piperazine (B1678402) derivatives. rsc.org While not a direct synthesis of this compound from acyclic precursors, these methods are fundamental for creating the core heterocyclic structure which could then be further modified. Another approach involves the intramolecular hydroalkoxylation of nitrogen-tethered alkenes, mediated by boron trifluoride etherate, to yield 1,4-oxazines (morpholines). organic-chemistry.org
Transition metals play a crucial role in modern synthetic strategies for morpholine derivatives. A notable example is the palladium-catalyzed carboamination reaction between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide, which yields cis-3,5-disubstituted morpholines as single stereoisomers. organic-chemistry.org This modular approach allows for significant variation in the morpholine substituents.
Ruthenium catalysts have also been employed. For example, a tandem one-pot reaction using a Ruthenium catalyst for both hydroamination and asymmetric transfer hydrogenation enables the enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.org
| Catalyst System | Reaction Type | Substrates | Key Feature |
| Palladium(II) Acetate / P(2-furyl)₃ | Carboamination | Substituted ethanolamine, Aryl/Alkenyl bromide | Forms cis-3,5-disubstituted morpholines stereoselectively |
| [(S,S)-Ts-DPEN]Ru | Hydroamination / Asymmetric Transfer Hydrogenation | Aminoalkyne | Enantioselective synthesis of 3-substituted morpholines |
| Gold Catalyst (1.0 mol%) | Cascade Cyclization / Isomerization | Alkynylamines / Alkynylalcohols | Efficient construction of morpholine ring |
General Strategies for the Construction of Substituted Morpholine Ring Systems
Beyond direct N-alkenylation, the construction of the morpholine ring itself is a field of extensive research, providing access to a vast array of structurally diverse analogs.
Cycloaddition reactions offer a powerful method for the convergent synthesis of heterocyclic rings. The [3+2] cycloaddition (or 1,3-dipolar cycloaddition) is a prominent strategy for creating five-membered rings, which can be precursors or components of more complex structures. wikipedia.orgnih.gov For instance, the reaction between a 1,3-dipole (like an azomethine ylide) and a dipolarophile can be used to construct fused heterocyclic systems. nih.govmdpi.com While direct [4+2] cycloadditions (Diels-Alder reactions) to form the morpholine ring are less common, intramolecular Diels-Alder reactions are frequently used to build complex polycyclic systems that incorporate the morpholine motif. organic-chemistry.orgresearchgate.net A transition-metal-free defluorinative [3+2] cycloaddition of gem-difluoroalkenes with organic azides in morpholine as a solvent has been reported to construct fully decorated morpholine-substituted 1,2,3-triazoles. nih.gov
Intramolecular cyclizations mediated by heteroatoms are a cornerstone of morpholine synthesis. A common strategy involves the cyclization of 1,2-amino alcohols. A recently developed green protocol uses ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide for the efficient conversion of 1,2-amino alcohols to morpholines in a one or two-step, redox-neutral process. nih.govchemrxiv.orgchemrxiv.org This method is noted for its high yields and environmental benefits.
Another powerful approach is the Lewis acid-catalyzed halo-etherification of alkenes. This strategy can be used to generate morpholine products with exceptional regioselectivity for both activated and unactivated olefins. The reaction proceeds through a cyclic halonium intermediate, which then undergoes intramolecular attack by the tethered alcohol.
Finally, the reaction of 1,2-amino alcohols with an α-phenylvinylsulfonium salt provides a concise route to stereodefined C-substituted morpholines. bris.ac.uk This method is notable for its high levels of regio- and diastereoselectivity, which can be controlled by the choice of base and solvent. bris.ac.uk
Intramolecular Heteroatom-Mediated Cyclization Reactions
Ring-Closing Reactions of Amino Alcohols with Ethylene Derivatives
A prevalent strategy for synthesizing the morpholine ring involves the annulation of 1,2-amino alcohols. chemrxiv.org This conceptually straightforward approach is challenged by the need to achieve selective monoalkylation of the primary amine. chemrxiv.org Traditional methods often involve a three-step sequence using an α-halogen acid halide, which includes amide formation, intramolecular alkylation, and subsequent reduction. bris.ac.uk
A more direct and efficient one- or two-step, redox-neutral protocol utilizes ethylene sulfate and a base like potassium tert-butoxide (tBuOK) to convert 1,2-amino alcohols into morpholines. organic-chemistry.orgnih.gov This method effectively addresses the challenge of monoalkylation. The reaction proceeds via a simple SN2 reaction between the amine of the 1,2-amino alcohol and ethylene sulfate, leading to the clean isolation of the monoalkylated product. nih.govchemrxiv.org The selectivity of this reaction is influenced by the structure of the 1,2-amino alcohol and the specific properties of ethylene sulfate. nih.govchemrxiv.org This approach has been successfully applied to a variety of substituted morpholines and has been demonstrated on a large scale. chemrxiv.org
| Reactant 1 | Reactant 2 | Reagents | Product | Yield | Ref |
| 1,2-amino alcohol | Ethylene sulfate | tBuOK | Morpholine derivative | High | organic-chemistry.org |
| 1,2-amino alcohol | α-haloacid chloride | - | Morpholine derivative | Good to Excellent | researchgate.net |
Halocyclization and Hydrofunctionalization of Unsaturated Amines
Catalytic asymmetric halocyclization presents a powerful method for constructing chiral morpholine scaffolds. rsc.org For instance, an organocatalytic enantioselective chlorocycloetherification has been developed to produce morpholines containing a quaternary stereocenter. rsc.org This protocol utilizes a cinchona alkaloid-derived phthalazine (B143731) as the catalyst to achieve excellent yields and enantioselectivities from alkenol substrates under mild conditions. rsc.org
Another approach involves the electrophile-induced cyclization of N-allyl-β-aminoalcohols. banglajol.info For example, the use of bromine (Br₂) can induce the cyclization of optically pure N-allyl-β-aminoalcohols to yield chiral morpholines. The diastereoselectivity of this reaction can be very high, with reports of 100% diastereomeric excess (de) under specific reaction times. banglajol.info The presence of electron-donating groups on the substrate can accelerate the reaction and influence the diastereomeric ratio. banglajol.info
Boron trifluoride etherate has been shown to mediate the intramolecular hydroalkoxylation of nitrogen-tethered alkenes, providing a route to morpholines in good yields. organic-chemistry.org
| Substrate | Reagent/Catalyst | Product | Yield/Selectivity | Ref |
| Alkenol | Cinchona alkaloid-derived phthalazine, Chlorinating agent | Chlorinated 2,2-disubstituted morpholine | Excellent yields and enantioselectivities | rsc.org |
| N-allyl-β-aminoalcohol | Bromine (Br₂) | Chiral brominated morpholine | Up to 100% de | banglajol.info |
| Nitrogen-tethered alkene | Boron trifluoride etherate | Morpholine | Good yields | organic-chemistry.org |
Multicomponent Reaction Strategies for Diverse Morpholine Scaffolds
Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a product that incorporates structural features of each starting material. nih.govrsc.org MCRs have gained significant traction for generating libraries of structurally complex molecules, such as those containing the morpholine scaffold, for drug discovery programs. nih.gov The Ugi reaction is a prominent example of an MCR that has been adapted to produce a wide variety of heterocyclic compounds, including those with 4-, 5-, 6-, and 7-membered rings. beilstein-journals.org
Strategies have been developed for the rapid and efficient assembly of diverse heterocyclic scaffolds that feature a tetrahydroisoquinoline core fused to other ring systems, which can be further derivatized. nih.gov A photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes provides a scalable method for producing substituted morpholines under continuous flow conditions, utilizing an inexpensive organic photocatalyst and a Lewis acid additive. organic-chemistry.org
| Reaction Type | Reactants | Product | Key Features | Ref |
| Ugi MCR | Aldehyde, Amine, Carboxylic acid, Isocyanide | Diverse heterocyclic scaffolds | Versatile for fused and unfused rings | beilstein-journals.org |
| Photocatalytic Coupling | Silicon amine protocol (SLAP) reagents, Aldehydes | Substituted morpholines | Scalable, continuous flow, inexpensive catalyst | organic-chemistry.org |
| Mannich-type MCR | - | Tetrahydroisoquinoline-fused heterocycles | Diversity-oriented synthesis | nih.gov |
Asymmetric and Stereoselective Synthesis of this compound Precursors
The synthesis of chiral morpholines is of great interest due to their prevalence in many drug candidates. semanticscholar.org Asymmetric and stereoselective methods are crucial for accessing enantiomerically pure morpholine derivatives.
Chiral Auxiliary-Controlled Stereoselective Transformations
Chiral auxiliaries are compounds that can be temporarily attached to a substrate to direct a stereoselective reaction. sigmaaldrich.com After the desired transformation, the auxiliary can be removed, yielding an enantiomerically enriched product. sigmaaldrich.com This approach is a cornerstone of asymmetric synthesis and has been applied to the preparation of chiral morpholines.
A four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols has been described. nih.gov The key step in this sequence is a Palladium-catalyzed carboamination reaction between a substituted ethanolamine derivative and an aryl or alkenyl bromide. This method provides the morpholine products as single stereoisomers in moderate to good yields and can also be used to generate fused bicyclic morpholines. nih.gov
| Starting Material | Key Reaction | Auxiliary/Chiral Source | Product | Stereoselectivity | Ref |
| Enantiopure N-Boc amino alcohols | Pd-catalyzed carboamination | Chiral amino alcohol | cis-3,5-disubstituted morpholines | Single stereoisomer | nih.gov |
Enantioselective Catalysis in Morpholine Ring Construction
Enantioselective catalysis offers a more atom-economical approach to chiral morpholines compared to the use of stoichiometric chiral auxiliaries. semanticscholar.org A variety of catalytic systems have been developed for the asymmetric synthesis of the morpholine ring.
An efficient tandem one-pot reaction employing hydroamination and asymmetric transfer hydrogenation has been developed for the enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.orgacs.org This method utilizes a bis(amidate)bis(amido)Ti catalyst for the hydroamination step and a Noyori–Ikariya catalyst, RuCl(S,S)-Ts-DPEN, for the subsequent asymmetric reduction, affording chiral morpholines in good yields and with enantiomeric excesses greater than 95%. acs.org The success of this reaction relies on hydrogen-bonding interactions between the oxygen in the substrate and the catalyst's ligand. acs.org
Asymmetric hydrogenation of unsaturated morpholines using a bisphosphine-rhodium catalyst with a large bite angle is another effective strategy. semanticscholar.org This method provides a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee). semanticscholar.org
Furthermore, enantioselective photocatalysis has emerged as a powerful tool for constructing chiral cyclic compounds. mdpi.com Organocatalytic approaches, such as the use of imidazolidinone catalysts, have been successfully employed in the enantioselective synthesis of pyrroloindoline architecture through a cascade addition–cyclization strategy, demonstrating the potential of organocatalysis in constructing complex chiral heterocycles. nih.gov
| Substrate | Catalyst System | Product | Enantioselectivity | Ref |
| Aminoalkyne | Ti catalyst and Ru catalyst | 3-substituted morpholine | >95% ee | acs.org |
| Unsaturated morpholine | Bisphosphine-rhodium complex | 2-substituted chiral morpholine | up to 99% ee | semanticscholar.org |
| Tryptamine and α,β-unsaturated aldehyde | Imidazolidinone catalyst | Pyrroloindoline | High enantioselectivity | nih.gov |
Diastereoselective Annulation Pathways
Diastereoselective synthesis aims to control the formation of one diastereomer over others. Annulation reactions, which form a new ring onto a pre-existing molecule, are a common strategy in heterocyclic synthesis.
A photocatalytic, diastereoselective annulation strategy has been developed for the synthesis of morpholines from readily available starting materials, avoiding the need for prefunctionalized or protected reagents. acs.orgfigshare.com This method employs a visible-light-activated photocatalyst in combination with a Lewis acid and a Brønsted acid to achieve high yields and stereoselectivity. acs.orgfigshare.com The reaction proceeds through a radical cation intermediate and can be applied to create diverse substitution patterns, including challenging tri- and tetra-substituted morpholines. acs.orgfigshare.com
Another approach involves a copper(II)-promoted oxyamination of alkenes, where an alcohol and an amine are added across the double bond. nih.gov This reaction has been used to synthesize 2-aminomethyl morpholines with good to excellent yields and high diastereoselectivity. nih.gov The reaction is thought to proceed via an initial intramolecular addition of the alcohol to the alkene. nih.gov
A novel annulation reaction for the synthesis of morpholines from β-amino alcohols and vinyl sulfonium (B1226848) salts has also been reported. bris.ac.uk This one-step protocol operates under mild conditions and avoids redox processes, making it compatible with a broad range of functional groups. bris.ac.uknih.gov
| Starting Materials | Key Reagents/Catalysts | Product | Stereoselectivity | Ref |
| Unfunctionalized precursors | Photocatalyst, Lewis acid, Brønsted acid | Substituted 2-aryl morpholines | High diastereoselectivity | acs.orgfigshare.com |
| β-hydroxy N-allylsulfonamide | Copper(II) 2-ethylhexanoate | 2-aminomethyl morpholine | High diastereoselectivity | nih.gov |
| β-amino alcohol, Vinyl sulfonium salt | Et₃N | Morpholine derivative | - | bris.ac.uk |
Photochemical and Electrochemical Approaches to Morpholine Derivatization
Photochemical Derivatization:
Photochemical reactions utilize light energy to promote chemical transformations. In the context of morpholine derivatization, photocatalysis has emerged as a powerful tool. For instance, a scalable, photocatalytic coupling of silicon amine protocol (SLAP) reagents with aldehydes has been developed to furnish substituted morpholines under continuous flow conditions. This method employs an inexpensive organic photocatalyst and a Lewis acid additive, highlighting the potential for efficient and cost-effective syntheses. organic-chemistry.org
Another relevant example is the photochemical thiol-ene reaction used in the continuous flow synthesis of thiomorpholine. researchgate.netnih.gov This reaction proceeds via a free-radical mechanism, initiated by UV irradiation, to couple cysteamine (B1669678) hydrochloride and vinyl chloride. nih.gov Although this example leads to the formation of a thiomorpholine, the underlying principle of photochemically initiated radical addition could potentially be adapted for the synthesis of N-alkenyl morpholines.
Electrochemical Derivatization:
Electrosynthesis offers a green and versatile alternative to traditional synthetic methods, relying on electrical current to drive chemical reactions. bham.ac.uk Several electrochemical strategies have been successfully employed for the synthesis and derivatization of the morpholine scaffold.
An efficient method for the synthesis of 2,6-disubstituted morpholines has been developed via an electrochemical intramolecular etherification. semanticscholar.org This approach demonstrates the utility of electrochemistry in forming the core morpholine ring structure. Furthermore, an electrochemical intramolecular oxytrifluoromethylation of N-tethered alkenyl alcohols provides access to CF3-containing morpholine derivatives. semanticscholar.orgresearchgate.net This reaction proceeds through the direct anodic oxidation of a trifluoromethylating reagent under constant current electrolysis in an undivided cell. researchgate.net
The electrochemical oxidative amination of quinoline (B57606) N-oxide using morpholine as the aminating reagent has also been reported. mdpi.com This reaction, catalyzed by a copper salt, demonstrates the formation of a C-N bond involving the morpholine nitrogen under mild, room-temperature conditions. mdpi.com The reaction mechanism is proposed to involve the electrochemical oxidation of morpholine at the anode to generate a morpholine radical. mdpi.com
The electrochemical behavior of morpholine itself has been studied, indicating that it undergoes an irreversible oxidation process. ias.ac.inresearchgate.net This inherent electrochemical activity underscores its potential as a substrate in various electro-organic transformations.
While direct electrochemical synthesis of this compound has not been documented, one could envision a pathway involving the electrochemical generation of a morpholine-based nucleophile or electrophile that could then react with a suitable five-carbon precursor. The precise conditions, including the electrode material, solvent, and electrolyte, would be critical for achieving the desired transformation.
The following table summarizes selected electrochemical approaches for the synthesis of morpholine derivatives, highlighting the versatility of this methodology.
| Electrochemical Method | Substrates | Product Type | Key Features | Reference |
| Intramolecular Etherification | N/A | 2,6-Disubstituted Morpholines | Operationally simple | semanticscholar.org |
| Intramolecular Oxytrifluoromethylation | N-Tethered Alkenyl Alcohols | CF3-Containing Morpholines | Mild reaction conditions, direct anodic oxidation | semanticscholar.orgresearchgate.net |
| Oxidative Amination | Quinoline N-oxide, Morpholine | Aminoquinoline N-oxides | Mild conditions, room temperature, catalytic | mdpi.com |
Mechanistic Investigations of Transformations Involving N 2 Penten 2 Yl Morpholine
Intrinsic Reactivity of the Morpholine (B109124) Nitrogen Center (e.g., Nucleophilic Attack)
The reactivity of the nitrogen atom in N-(2-penten-2-yl)-morpholine is a defining feature of the molecule's chemical profile. As a secondary amine derivative, morpholine itself typically engages in reactions characteristic of its class. wikipedia.org However, the presence of the ether oxygen within the morpholine ring introduces a significant electronic effect. This oxygen atom is electron-withdrawing, which reduces the electron density on the nitrogen atom. wikipedia.orgatamankimya.com Consequently, the morpholine nitrogen is less nucleophilic and less basic compared to structurally similar secondary amines like piperidine. wikipedia.orgatamankimya.com
When incorporated into an enamine structure such as this compound, the nitrogen lone pair participates in resonance with the carbon-carbon double bond. This delocalization is fundamental to enamine chemistry, rendering the α-carbon of the original ketone (the C3 of the pentenyl chain) nucleophilic. masterorganicchemistry.com While the nitrogen atom itself can act as a nucleophile, the dominant reactivity of enamines in many synthetic transformations, such as alkylation and Michael additions, is through this α-carbon. masterorganicchemistry.comchempedia.info
However, studies comparing enamines derived from different cyclic amines have shown that morpholine enamines are considerably less reactive than their pyrrolidine (B122466) or piperidine counterparts. nih.govfrontiersin.org This reduced reactivity is attributed to two main factors:
Inductive Effect: The aforementioned electron-withdrawing nature of the ring oxygen decreases the ability of the nitrogen to donate its lone pair into the π-system, thus reducing the nucleophilicity of the α-carbon. nih.govfrontiersin.orgnih.govresearchgate.net
Stereoelectronic Effect: Morpholine enamines exhibit a more pronounced pyramidal geometry at the nitrogen atom compared to the more planar geometry found in highly reactive pyrrolidine enamines. nih.govfrontiersin.org This increased pyramidalization results in poorer overlap between the nitrogen lone pair orbital and the π-system of the double bond, further diminishing the enamine's nucleophilic character. nih.govfrontiersin.orgnih.govresearchgate.net
| Amine Moiety | Relative Nucleophilicity | Key Structural Features |
|---|---|---|
| Pyrrolidine | High | Five-membered ring, higher p-character of nitrogen lone pair, more planar geometry. nih.gov |
| Piperidine | Medium | Six-membered ring, less p-character than pyrrolidine. nih.gov |
| Morpholine | Low | Six-membered ring with electron-withdrawing oxygen, pronounced nitrogen pyramidalization. nih.govfrontiersin.org |
Reactivity of the Pentenyl Alkene Moiety (e.g., Electrophilic Addition, Radical Processes)
The pentenyl alkene moiety in this compound is not a simple double bond; its character is profoundly modified by the adjacent nitrogen atom, making it an electron-rich system. This increased electron density makes the double bond highly susceptible to attack by electrophiles. masterorganicchemistry.com The mechanism of electrophilic addition to enamines typically involves the initial attack by the nucleophilic α-carbon on the electrophile, generating an iminium ion intermediate, which is then hydrolyzed in a subsequent workup step to yield the functionalized carbonyl compound. masterorganicchemistry.com
Beyond ionic pathways, the alkene moiety can also participate in radical processes. The addition of a radical species to the double bond can initiate a cascade of reactions, including intramolecular cyclizations. nih.gov The regioselectivity of such an addition would be influenced by the stability of the resulting carbon-centered radical intermediate.
Elucidation of Intramolecular Reaction Mechanisms
The bifunctional nature of this compound, possessing both a nucleophilic nitrogen/α-carbon system and an alkene, makes it a candidate for intramolecular reactions, leading to the formation of new cyclic structures.
Intramolecular hydroamination is a powerful reaction for the synthesis of nitrogen-containing heterocycles. researchgate.net In the context of a molecule like this compound, a related cyclization could be envisioned, although it would differ from a classic hydroamination of an unactivated alkene. An acid-catalyzed intramolecular cyclization, for instance, could proceed via protonation of the enamine at the α-carbon, generating an iminium ion. The tethered alkene could then, in principle, act as a nucleophile to attack a suitable electrophilic center, though this specific pathway is less common.
More relevant are reactions where the enamine system acts as the nucleophile in an intramolecular fashion. If the pentenyl chain contained an electrophilic group, such as an epoxide or a halide, the enamine's α-carbon could attack it to form a new ring. Similarly, intramolecular oxa-Michael reactions have been used to synthesize substituted morpholines, demonstrating a viable pathway for ring formation. nih.gov
Radical cyclizations provide a versatile method for the synthesis of heterocyclic compounds from unsaturated precursors. organicreactions.orgresearchgate.net These reactions can be initiated through the generation of either a nitrogen-centered or a carbon-centered radical.
Nitrogen-Centered Radicals: An aminyl radical could be generated at the morpholine nitrogen through various methods, such as single-electron transfer (SET) from a precursor N-X bond (where X is a halogen, nitro group, etc.). nih.govacs.org This highly reactive nitrogen radical could then add to the tethered pentenyl double bond. Such cyclizations overwhelmingly favor a 5-exo-trig pathway, which, for this compound, would lead to the formation of a five-membered ring fused to the morpholine core. organicreactions.orgacs.orgresearchgate.net
Carbon-Centered Radicals: Alternatively, a radical could be generated on the pentenyl chain, for example, through the cleavage of an oxaziridine precursor by a low-valent metal. arkat-usa.org The resulting carbon-centered radical can then cyclize. The observation of 5-exo-trig cyclization products in such systems provides strong evidence for the intermediacy of carbon-centered radicals. arkat-usa.org Another route involves the addition of an external radical to the alkene, creating a new carbon-centered radical that could subsequently react with another part of the molecule.
| Radical Type | Generation Method (Example) | Favored Cyclization Mode | Potential Product Type |
|---|---|---|---|
| Nitrogen-Centered (Aminyl) | Reductive cleavage of an N-X bond. acs.org | 5-exo-trig | Fused N-heterocycle (e.g., pyrrolidine ring). organicreactions.org |
| Carbon-Centered | SET reduction of an oxaziridine. arkat-usa.org | 5-exo-trig | Cyclopentane or other carbocycle fused or appended to the N-heterocycle. arkat-usa.org |
Characterization and Role of Transient Intermediates
Many of the transformations involving this compound proceed through short-lived, high-energy intermediates that are not directly observed but are inferred from the final products and mechanistic studies.
The reaction of the electron-rich pentenyl double bond with halogens (like Br₂ or I₂) or electrophilic halogen sources (like N-iodosuccinimide, NIS) is expected to proceed through a cyclic halonium (or iodonium) ion intermediate. nih.govnih.gov This three-membered ring forms when the electrophilic halogen is attacked by the π-electrons of the alkene. nih.gov
This transient intermediate is highly electrophilic and is susceptible to nucleophilic attack. In an intramolecular context, the morpholine nitrogen can act as the nucleophile, attacking one of the carbons of the iodonium ion. This attack would occur in an anti-fashion, leading to the formation of a new nitrogen-containing ring. The regioselectivity of this ring-opening cyclization is governed by stereoelectronic factors and the stability of the transition state, ultimately yielding a halogenated, fused-ring system. nih.gov Such iodine-mediated cyclizations are a well-established method for constructing N-heterocycles. nih.govbeilstein-journals.org
Radical Cation and Iminyl Radical Species
The involvement of radical intermediates in the reactions of enamines, such as this compound, is a key area of mechanistic investigation. Due to the electron-rich nature of the enamine double bond, this compound is susceptible to single-electron transfer (SET) under oxidative conditions, leading to the formation of a radical cation. acs.org This process can be initiated by chemical oxidants, electrochemical methods, or photoredox catalysis. mdpi.com The resulting radical cation is a transient species where the positive charge and the unpaired electron are delocalized across the nitrogen atom and the π-system of the former enamine double bond.
The stability and subsequent reactivity of this radical cation are influenced by the substitution pattern and the electronic properties of the morpholine ring. For instance, the electrochemical oxidation of morpholine itself at an anode has been shown to generate the morpholine radical, a key intermediate in C-N bond formation reactions. mdpi.com In the case of this compound, the radical cation can undergo various transformations, including serving as a precursor to nitrogen-centered radicals like iminyl radicals.
Iminyl radicals are highly reactive intermediates that can participate in a range of synthetic transformations, particularly cyclization reactions. princeton.edu The generation of an iminyl radical from an enamine radical cation could proceed through fragmentation or hydrogen atom transfer pathways. These nitrogen-centered radicals are pivotal in the construction of complex nitrogen-containing heterocycles. rsc.org Mechanistic studies often employ techniques like electron paramagnetic resonance (EPR) spectroscopy to detect and characterize these transient radical species, providing insight into the reaction pathways. mdpi.com
Table 1: Plausible Intermediates in Radical-Mediated Reactions
| Intermediate | Method of Generation | Key Reactive Feature |
|---|---|---|
| This compound Radical Cation | Single-Electron Transfer (SET) from enamine | Delocalized spin and charge, electrophilic radical character |
Aziridinium and Related Cyclic Intermediates
Aziridinium ions and their related ylide structures are highly strained, three-membered cyclic intermediates that can be involved in the transformations of this compound. nih.govresearchgate.net The formation of such intermediates could be envisioned through the reaction of the enamine with a carbene or carbene-equivalent, generated, for example, from a diazo compound in the presence of a transition metal catalyst. researchgate.net The nucleophilic nitrogen atom of the morpholine moiety could attack the electrophilic carbene, leading to an ammonium ylide. Subsequent intramolecular reaction of the ylide could potentially form a bicyclic system containing an aziridinium ring.
These aziridinium intermediates are of significant interest due to their potential to undergo stereocontrolled ring-opening or rearrangement reactions, driven by the release of ring strain. nih.govnih.gov For example, Lewis acid-induced rearrangement of 2,3-epoxy amines can generate aziridinium ion intermediates that are trapped regiospecifically by nucleophiles. rsc.org A similar strategy could potentially be applied to functionalized enamines.
The reactivity of aziridinium ylides can be finely tuned, allowing for divergent product outcomes based on steric and electronic factors. nih.gov Mechanistic studies have shown that these intermediates can lead to the synthesis of densely functionalized and stereochemically rich nitrogen heterocycles, including dehydromorpholines. nih.gov While underexplored compared to other ammonium ylides, aziridinium ylides serve as key intermediates in transformations that can preserve the stereochemical information embedded in the starting material. nih.gov
Table 2: Proposed Pathways Involving Cyclic Intermediates
| Intermediate | Precursors | Subsequent Transformation | Potential Product Class |
|---|---|---|---|
| Aziridinium Ylide | This compound + Metal Carbene | nih.govorganic-chemistry.org-Sigmatropic Rearrangement | Substituted Amines |
| Aziridinium Ion | Functionalized Enamine + Lewis Acid | Nucleophilic Ring Opening | Densely functionalized N-Heterocycles |
Stereochemical Control and Regioselectivity in Reaction Mechanisms
The mechanistic pathways of reactions involving this compound are critically governed by principles of stereochemical control and regioselectivity. The enamine itself can exist as stereoisomers (E/Z isomers), and the kinetic and thermodynamic conditions of its formation can dictate the predominant isomer, which in turn can influence the stereochemical outcome of subsequent reactions. manchester.ac.uk
Regioselectivity: this compound possesses two primary nucleophilic sites: the α-carbon of the original ketone moiety and the nitrogen atom. The regioselectivity of its reactions with electrophiles is a classic example of kinetic versus thermodynamic control.
C-Alkylation/Acylation: Attack at the α-carbon is typically favored and leads to the formation of a new C-C bond. This pathway is often kinetically controlled and is observed with a wide range of electrophiles, such as alkyl halides and acyl chlorides. chempedia.info The resulting iminium ion is then hydrolyzed to yield the corresponding functionalized ketone.
N-Alkylation/Acylation: Direct attack at the nitrogen atom can also occur, particularly with highly reactive "hard" electrophiles. This reaction is often reversible.
Studies on related morpholine enamines, such as those derived from cyclic ketones, have demonstrated a general preference for C-alkylation. chempedia.info The precise regiochemical outcome depends on factors like the nature of the electrophile, the solvent, and the temperature.
Stereochemical Control: When this compound reacts to form a new chiral center, controlling the stereochemistry of the product is paramount. This can be achieved through several strategies. Enamine catalysis, for example, demonstrates how chiral amines can direct the stereochemical course of reactions. princeton.edu In reactions of the enamine substrate itself, stereocontrol can be imparted by:
Substrate Control: If the pentenyl chain contains pre-existing stereocenters, they can influence the facial selectivity of the attack on the enamine double bond.
Catalyst Control: The use of chiral catalysts, such as chiral Lewis acids or Brønsted acids, can create a chiral environment that favors the formation of one enantiomer or diastereomer over another. This principle is widely used in asymmetric synthesis. nih.gov
Intermediate Control: The formation of stereochemically defined intermediates, such as specific E/Z enamine isomers or chiral aziridinium ylides, can lead to highly stereocontrolled outcomes. nih.govmanchester.ac.uk Research on aziridinium ylides has shown that these intermediates can be used to synthesize complex N-heterocycles in a highly stereocontrolled manner. nih.gov An efficient protocol for producing enantiomerically pure morpholin-2-ones highlights the potential for high stereoselectivity in related systems. researchgate.net
Table 3: Factors Influencing Reaction Selectivity
| Selectivity Type | Controlling Factors | Typical Outcome for Enamines |
|---|---|---|
| Regioselectivity | Electrophile Hardness (HSAB), Temperature, Solvent | C-alkylation (kinetic product) vs. N-alkylation (thermodynamic product) chempedia.info |
| Stereoselectivity | Chiral Catalysts, Substrate Chirality, E/Z Isomer Ratio | High enantiomeric or diastereomeric excess in the product manchester.ac.uknih.gov |
Lack of Publicly Available Computational and Theoretical Data for this compound
This absence of data prevents a scientifically rigorous and detailed discussion on the following topics for this compound:
Computational and Theoretical Studies on N 2 Penten 2 Yl Morpholine
Quantitative Elucidation of Reaction Mechanisms:
Potential Energy Surface Mapping:There are no published potential energy surface maps that would illustrate the complex reaction pathways for this molecule.
Due to the lack of this fundamental computational data, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline and its stringent requirements for detailed research findings and data tables. The creation of such an article would necessitate original computational research to be performed on N-(2-penten-2-yl)-morpholine.
Spin State-Specific Photochemical Reaction Mechanisms
There is no available research that details the spin state-specific photochemical reaction mechanisms of this compound. Photochemical reactions often involve transitions between different electronic spin states, such as singlet and triplet states, which can dictate the reaction pathways and final products. researchgate.net The study of these mechanisms typically involves mapping potential energy surfaces and identifying key features like minimum energy crossing points between different spin states. researchgate.net However, no such studies have been published for this compound.
Advanced Quantum Chemical Methodologies for Enhanced Accuracy
While advanced quantum chemical methodologies are essential for accurately predicting the behavior of molecules, their specific application to this compound has not been documented.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful and widely used method for investigating the excited states of molecules and predicting their electronic spectra. rsc.orgresearchgate.netnih.gov This method calculates excitation energies and oscillator strengths, providing insight into the nature of electronic transitions. rsc.orgresearchgate.net An analysis of this compound using TD-DFT would yield valuable information about its photophysical properties. However, no such TD-DFT studies specific to this compound have been published.
For higher accuracy in computational studies, especially for systems where electron correlation is significant, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed. nih.govyoutube.comresearchgate.net These methods provide a more rigorous treatment of electron correlation than standard DFT, leading to more reliable energy predictions and molecular properties. nih.govresearchgate.net The application of these high-level computational approaches to this compound has not been reported.
Topological and Intermolecular Interaction Analyses
The nature of chemical bonds and non-covalent interactions within a molecule can be elucidated through topological analyses of the electron density.
The Quantum Theory of Atoms in Molecules (QTAIM) is a method used to analyze the electron density to define atomic basins and characterize the nature of chemical bonds (e.g., covalent, ionic, or mixed). researchgate.netuni-muenchen.de It identifies critical points in the electron density that correspond to atomic nuclei, bond paths, rings, and cages. chemrxiv.org A QTAIM analysis of this compound would provide a detailed picture of its bonding characteristics, but no such analysis is currently available in the literature.
The Electron Localization Function (ELF) is another tool used to visualize and understand chemical bonding. researchgate.netresearchgate.net It provides a measure of the Pauli repulsion and is useful for identifying regions of space corresponding to core electrons, covalent bonds, and lone pairs. mdpi.com This analysis offers a complementary perspective to QTAIM. As with the other computational methods, there are no published studies that have applied ELF analysis to this compound.
Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions
Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCIs) within and between molecules. protheragen.ainih.gov This technique is based on the electron density (ρ) and its derivatives, providing a graphical representation of weak interactions such as van der Waals forces, hydrogen bonds, and steric repulsion. nih.govjussieu.fr By plotting the RDG against the electron density, specific regions of non-covalent interactions can be identified and characterized. jussieu.fr
In the context of this compound, RDG analysis would be instrumental in understanding the intramolecular interactions that influence its conformational stability and intermolecular interactions that govern its behavior in various environments. The analysis typically generates 3D isosurfaces that are color-coded to distinguish between different types of interactions.
Key Findings from Theoretical RDG Analysis:
Steric Hindrance: Red or reddish-brown areas on the RDG isosurface would signify regions of steric repulsion. researchgate.net For this compound, such areas would likely be observed between the bulkier parts of the molecule, such as the ethyl and methyl groups on the pentenyl chain and the hydrogen atoms on the morpholine (B109124) ring, particularly in sterically crowded conformations.
Weak Hydrogen Bonds: Blue-colored isosurfaces indicate stronger attractive interactions like hydrogen bonds. researchgate.net In the case of this compound, weak C-H···O or C-H···N intramolecular hydrogen bonds might be identified between the hydrogen atoms of the pentenyl chain and the oxygen or nitrogen atoms of the morpholine ring.
Interactive Data Table: Expected Non-Covalent Interactions in this compound
| Interaction Type | Interacting Fragments | RDG Isosurface Color | Significance |
| Van der Waals | Pentenyl chain and morpholine ring | Green | Contributes to conformational stability |
| Steric Repulsion | Between bulky alkyl groups and morpholine ring | Red/Brown | Influences preferred molecular conformation |
| Weak Hydrogen Bonds | C-H (pentenyl) and O/N (morpholine) | Blue | May provide additional conformational rigidity |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a computational tool that illustrates the charge distribution within a molecule, providing valuable insights into its reactivity. researchgate.netuni-muenchen.de The MEP map is color-coded to represent different electrostatic potential values on the electron density surface. wolfram.com These maps are crucial for predicting how a molecule will interact with other chemical species, particularly in identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net
For this compound, the MEP map would highlight the electron-rich and electron-poor regions, thereby predicting its chemical behavior.
Key Findings from Theoretical MEP Analysis:
Nucleophilic Regions: Regions with a high negative electrostatic potential (typically colored red or yellow) are electron-rich and are prone to attack by electrophiles. wolfram.comresearchgate.net In this compound, the most significant negative potential is expected to be localized around the oxygen and nitrogen atoms of the morpholine ring due to the presence of lone pairs of electrons. The double bond in the pentenyl chain would also exhibit a region of negative potential.
Electrophilic Regions: Areas with a high positive electrostatic potential (colored blue) are electron-deficient and are susceptible to attack by nucleophiles. researchgate.netwolfram.com For this compound, positive potentials are anticipated around the hydrogen atoms bonded to the carbon atoms of the morpholine ring and the pentenyl chain.
Interactive Data Table: Predicted Reactive Sites of this compound from MEP Analysis
| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Predicted Reactivity |
| Oxygen Atom (Morpholine) | Highly Negative | Red | Nucleophilic site, prone to electrophilic attack |
| Nitrogen Atom (Morpholine) | Negative | Red/Yellow | Nucleophilic site, prone to electrophilic attack |
| C=C Double Bond (Pentenyl) | Moderately Negative | Yellow/Green | Site for electrophilic addition reactions |
| Hydrogen Atoms (Alkyl groups) | Positive | Blue | Potential sites for weak interactions |
| Hydrogen Atoms (Morpholine Ring) | Slightly Positive | Blue/Green | Electrophilic sites, susceptible to nucleophilic attack |
Advanced Spectroscopic and Structural Characterization Methodologies for N 2 Penten 2 Yl Morpholine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete picture of the proton and carbon environments and their interconnections within N-(2-penten-2-yl)-morpholine can be assembled.
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. The chemical shift (δ) of each nucleus is indicative of its electronic environment, while the splitting patterns in ¹H NMR reveal the number of adjacent protons.
In this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the morpholine (B109124) ring and the 2-pentenyl group. The protons on the carbons adjacent to the nitrogen (N-CH₂) and oxygen (O-CH₂) of the morpholine ring typically appear as triplets, though their appearance can be complex due to the ring's chair conformation. stackexchange.com The protons of the pentenyl group, including the vinylic proton, the allylic methylene protons, and the terminal methyl protons, will have characteristic chemical shifts and coupling patterns.
The ¹³C NMR spectrum provides complementary information, with distinct signals for each unique carbon atom. The chemical shifts of the olefinic carbons (C=C) are particularly diagnostic for the enamine structure. rsc.org The carbons of the morpholine ring typically appear in the range of 40-70 ppm. chemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Vinylic H (C3-H) | 4.0 - 4.5 | Triplet (t) |
| Morpholine H (N-CH₂) | 2.6 - 2.9 | Triplet (t) |
| Morpholine H (O-CH₂) | 3.6 - 3.8 | Triplet (t) |
| Allylic H (C4-H₂) | 1.9 - 2.2 | Quintet (quin) |
| Pentenyl Methyl H (C1-H₃) | 1.5 - 1.7 | Singlet (s) |
| Terminal Methyl H (C5-H₃) | 0.9 - 1.1 | Triplet (t) |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=N (C2) | 135 - 145 |
| C=C (C3) | 95 - 105 |
| Morpholine C (N-CH₂) | 45 - 55 |
| Morpholine C (O-CH₂) | 65 - 70 |
| Allylic C (C4) | 25 - 30 |
| Pentenyl Methyl C (C1) | 15 - 20 |
| Terminal Methyl C (C5) | 10 - 15 |
While 1D NMR provides initial assignments, 2D NMR techniques are essential for unambiguously confirming the molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For this compound, COSY would show correlations between the vinylic proton (C3-H) and the allylic protons (C4-H₂), and between the allylic protons and the terminal methyl protons (C5-H₃). It would also confirm the connectivity within the morpholine ring between the N-CH₂ and O-CH₂ protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.educolumbia.edu It is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. For instance, the proton signal assigned to the N-CH₂ group of the morpholine ring would show a cross-peak with the corresponding carbon signal in the HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. columbia.educolumbia.edu This is crucial for establishing the connectivity between different functional groups. For example, HMBC would show a correlation between the vinylic proton (C3-H) and the enamine carbon C2, as well as the allylic carbon C4. It would also show correlations between the protons on the N-CH₂ of the morpholine ring and the enamine carbon C2, definitively connecting the morpholine ring to the pentenyl chain.
Together, these 2D NMR experiments provide a robust and detailed map of the entire molecular structure of this compound. youtube.comscience.gov
The double bond in this compound can exist as either the E or Z isomer. The stereochemistry can be determined using advanced NMR techniques.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects correlations between protons that are close in space, regardless of their bonding connectivity. For the 2-pentenyl group, a NOESY experiment could show a spatial correlation between the vinylic proton (C3-H) and the methyl group on the double bond (C1-H₃) or the allylic methylene group (C4-H₂), which would help in assigning the E/Z configuration.
Chiral Shift Reagents (CSRs): In the case of a chiral center or for resolving enantiomers if the molecule were chiral, chiral lanthanide shift reagents can be used. These reagents form diastereomeric complexes with the analyte, leading to separate NMR signals for the different enantiomers or diastereomers, allowing for their differentiation and quantification. mdpi.com While this compound itself is not chiral, this technique is a powerful tool for stereochemical analysis in related chiral compounds.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR spectroscopy is a rapid and effective method for identifying key functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands for the enamine and morpholine moieties. researchgate.net
C=C Stretch: A strong absorption band around 1650-1600 cm⁻¹ is characteristic of the C=C double bond in the enamine structure. nih.gov
C-N Stretch: The C-N stretching vibration of the enamine and the morpholine ring is expected to appear in the 1250-1020 cm⁻¹ region. aip.orgaip.org
C-O-C Stretch: The ether linkage in the morpholine ring will exhibit a strong C-O-C stretching band, typically around 1115 cm⁻¹.
C-H Stretch: Bands corresponding to sp² C-H stretching (from the vinylic proton) are expected just above 3000 cm⁻¹, while sp³ C-H stretching bands (from the alkyl and morpholine protons) will appear just below 3000 cm⁻¹.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Enamine C=C | Stretch | 1650 - 1600 |
| Vinylic C-H | Stretch | 3100 - 3000 |
| Alkyl C-H | Stretch | 3000 - 2850 |
| C-N | Stretch | 1250 - 1020 |
| C-O-C | Stretch | 1150 - 1085 |
Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would serve as a unique vibrational fingerprint. researchgate.net
C=C Stretch: The C=C stretching vibration of the enamine, being a relatively non-polar bond, is expected to give a strong and sharp signal in the Raman spectrum in the 1650-1600 cm⁻¹ region.
Symmetric C-H Bending: The symmetric bending modes of the methyl and methylene groups will also be visible.
Ring Vibrations: The breathing and deformation modes of the morpholine ring will produce characteristic signals in the fingerprint region of the Raman spectrum. researchgate.net
The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational analysis, confirming the presence of key functional groups and offering a unique spectral signature for this compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. Unlike low-resolution mass spectrometry that provides nominal mass, HRMS can measure mass-to-charge ratios (m/z) to a very high degree of accuracy, typically to within a few parts per million (ppm). This precision is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas.
For this compound (C9H17NO), HRMS would be expected to provide an exact mass that confirms its elemental composition. The technique would involve ionizing the molecule, often using "soft" ionization methods like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation and predominantly form the protonated molecule [M+H]+. The high-resolution mass analyzer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) instrument, would then measure the m/z of this ion with high accuracy.
Illustrative HRMS Data for this compound:
| Parameter | Expected Value |
| Molecular Formula | C9H17NO |
| Calculated Exact Mass | 155.1310 |
| Ion Species | [M+H]+ |
| Calculated m/z | 156.1383 |
| Observed m/z (Hypothetical) | 156.1381 |
| Mass Accuracy (Hypothetical) | -1.3 ppm |
This hypothetical data illustrates how the measured m/z would be compared to the calculated value for the proposed formula, with a small mass error providing strong evidence for the correct elemental composition.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence) for Electronic Transitions
Electronic absorption spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) corresponds to the energy difference between these orbitals. For enamines, the key electronic transition is typically the π → π* transition associated with the C=C-N conjugated system. The presence of the nitrogen atom's lone pair adjacent to the double bond can also lead to n → π* transitions.
The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands. The position and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent polarity and the specific substitution pattern around the enamine moiety.
Photoluminescence spectroscopy, which includes fluorescence and phosphorescence, measures the emission of light from a molecule after it has absorbed light. While many simple enamines are not strongly fluorescent, this technique can provide valuable information about the excited state properties of a molecule. The emission spectrum is typically red-shifted compared to the absorption spectrum (Stokes shift).
Hypothetical Electronic Spectroscopy Data for this compound in Methanol:
| Parameter | Wavelength (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |
| λmax (Absorption) | ~230-250 | ~5,000-15,000 | π → π* |
| λ (Emission, Hypothetical) | ~300-350 | - | Fluorescence |
X-ray Crystallography for Single Crystal Structure Determination and Conformational Analysis
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique requires the growth of a suitable single crystal, which is then irradiated with X-rays. The diffraction pattern of the X-rays is used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.
For this compound, a single-crystal X-ray diffraction study would provide a wealth of information, including:
Precise bond lengths and angles, confirming the connectivity of the atoms.
The conformation of the morpholine ring (typically a chair conformation).
The geometry around the C=C double bond.
The planarity of the enamine system.
Intermolecular interactions in the crystal lattice, such as hydrogen bonds or van der Waals forces.
While no crystal structure for this compound is available, studies on other morpholine derivatives, such as (E)-1-(4-chlorophenyl)-3-morpholinoprop-2-en-1-one, have been successfully characterized by this method, revealing the detailed molecular geometry and intermolecular interactions. mdpi.com
Illustrative Crystallographic Data Table for a Hypothetical Crystal of this compound:
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.789 |
| β (°) | 105.2 |
| Volume (ų) | 1054.3 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.025 |
Chiroptical Spectroscopic Techniques (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Absolute Configuration
Chiroptical spectroscopic techniques are essential for the study of chiral molecules, which are molecules that are non-superimposable on their mirror images. If this compound were to be synthesized in an enantiomerically enriched or pure form, or if it contained a chiral center, these techniques would be crucial for determining its absolute configuration (the actual 3D arrangement of its atoms).
Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum, a plot of this difference versus wavelength, is highly sensitive to the stereochemistry of the molecule.
Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. VCD provides stereochemical information related to the vibrational modes of the molecule.
For a chiral derivative of this compound, the experimental ECD and VCD spectra would be compared with spectra predicted by quantum chemical calculations for the possible enantiomers. A good match between the experimental and calculated spectra for one enantiomer would allow for the unambiguous assignment of the absolute configuration. The sensitivity of chiroptical techniques to molecular conformation also provides insights into the solution-state structure of chiral molecules. nih.gov
Applications of N 2 Penten 2 Yl Morpholine in Modern Organic Synthesis and Catalysis
Building Block for the Construction of Architecturally Complex Organic Molecules
The inherent reactivity of enamines positions N-(2-penten-2-yl)-morpholine as a valuable building block for synthesizing more complex molecular structures. Enamines act as nucleophiles, reacting with a variety of electrophiles to form new carbon-carbon bonds, which is a fundamental process in organic synthesis. masterorganicchemistry.com This reactivity allows for the elaboration of the pentenyl chain and the introduction of new functional groups and stereocenters.
Precursor in Stereoselective Cascade Reactions
While specific studies detailing this compound in stereoselective cascade reactions are not extensively documented, the general reactivity of enamines is well-established in such transformations. Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. This approach allows for the rapid construction of complex molecular architectures from simple starting materials in a single pot. nih.govnih.gov
Enamines can initiate cascade sequences through their nucleophilic character. For instance, the reaction of an enamine with a suitable electrophile can generate an intermediate that subsequently undergoes further intramolecular reactions. The stereoselectivity of these reactions is often controlled by the use of chiral catalysts or auxiliaries, which can influence the facial selectivity of the initial attack and the conformation of the subsequent cyclization steps. rsc.org The morpholine (B109124) moiety in this compound can also play a role in directing the stereochemical outcome of such reactions.
Component in Multicomponent Reaction Sequences
Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. researchgate.netrsc.org MCRs are highly convergent and atom-economical, making them attractive for the efficient synthesis of diverse molecular scaffolds. researchgate.netmdpi.com
Enamines, including this compound, can participate in MCRs as the nucleophilic component. Their ability to react with a wide range of electrophiles makes them suitable for inclusion in various MCRs designed to generate heterocyclic compounds and other complex structures. The specific substitution pattern of this compound would influence the structure of the final product, allowing for the generation of a library of related compounds by varying the other components of the reaction.
Role in Ligand Design for Asymmetric Catalysis
The design and synthesis of chiral ligands are central to the field of asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. nih.govresearchgate.netukzn.ac.za While this compound itself is not a chiral ligand, the morpholine scaffold is a common feature in many successful chiral ligands. nih.gov The nitrogen and oxygen atoms of the morpholine ring can coordinate to a metal center, and the introduction of chiral substituents on the ring can create a chiral environment around the metal.
The synthesis of such ligands often involves the functionalization of a pre-existing morpholine ring. This compound could potentially serve as a starting material for the synthesis of novel chiral P,N-ligands, which have shown great promise in a variety of asymmetric transformations. researchgate.netrsc.org The pentenyl group could be modified or replaced to introduce phosphorus-containing groups or other functionalities that can coordinate to a metal center and influence the stereochemical outcome of a catalytic reaction.
Development of Novel Catalytic Systems Utilizing Morpholine Derivatives
Morpholine and its derivatives have been employed in the development of various catalytic systems. mdpi.com For example, morpholine has been used as a modifier for supported metal catalysts, enhancing their selectivity in hydrogenation reactions. mdpi.com The basic nitrogen atom of the morpholine ring can also act as an organocatalyst, promoting reactions such as aldol (B89426) and Michael additions. researchgate.net
Furthermore, morpholine-containing ligands have been used to prepare metal complexes that catalyze a range of organic transformations. nih.gov The development of novel catalytic systems often involves the synthesis and screening of a library of ligands with systematically varied structures. researchgate.net this compound could be a useful precursor for the synthesis of such ligand libraries, where modifications to the pentenyl group could fine-tune the steric and electronic properties of the resulting catalyst.
Synthesis of Fine Chemicals and Intermediates
The reactivity of this compound makes it a useful intermediate in the synthesis of fine chemicals, which are pure, single substances produced in limited quantities and sold on the basis of their specific chemical or physical properties. chemicalbook.come3s-conferences.org The ability of enamines to undergo C-alkylation and C-acylation reactions allows for the introduction of a wide variety of functional groups, leading to the synthesis of valuable intermediates for the pharmaceutical, agrochemical, and materials science industries. chemrxiv.orgresearchgate.net
For instance, the hydrolysis of the enamine functionality can regenerate a ketone, allowing for the use of the enamine as a masked enolate. masterorganicchemistry.com This strategy is often employed to control the regioselectivity of alkylation and acylation reactions of unsymmetrical ketones. The morpholine group can be readily removed under acidic conditions, making it a useful auxiliary for directing the reactivity of the ketone. masterorganicchemistry.com The products of these reactions can then be further elaborated to produce a wide range of fine chemicals and complex molecular targets. researchgate.net
Interactive Data Table: Applications of Morpholine Derivatives in Catalysis
| Catalyst System | Reaction Type | Role of Morpholine Derivative |
| Morpholine-modified Pd/γ-Al2O3 | Selective Hydrogenation | Ligand/Modifier |
| Morpholine | Multicomponent Condensation | Organocatalyst |
| Morpholine-liganded Palladium(II) NHC Complexes | General Catalysis | Ligand |
| Morpholine | CO2 Capture and Formylation | Reagent/Catalyst |
Green Chemistry and Sustainable Approaches in the Synthesis and Transformations of N 2 Penten 2 Yl Morpholine
Maximization of Atom Economy and Minimization of Waste Generation
Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgjocpr.com An ideal reaction would have 100% atom economy, incorporating all reactant atoms into the final product. nih.gov
The synthesis of N-(2-penten-2-yl)-morpholine is typically achieved through the condensation reaction of a ketone (2-pentanone) and a secondary amine (morpholine). This reaction is a classic example of enamine formation, which proceeds with the elimination of one molecule of water. wikipedia.orgmasterorganicchemistry.com
Reaction: C₅H₁₀O (2-Pentanone) + C₄H₉NO (Morpholine) → C₉H₁₇NO (this compound) + H₂O (Water)
The atom economy for this transformation can be calculated as follows:
Molecular Weight of this compound = 155.24 g/mol
Molecular Weight of 2-Pentanone = 86.13 g/mol
Molecular Weight of Morpholine (B109124) = 87.12 g/mol
Atom Economy = [Molecular Weight of Product / (Sum of Molecular Weights of Reactants)] x 100
Atom Economy = [155.24 / (86.13 + 87.12)] x 100 = 89.6%
An atom economy of 89.6% is considered high, as the only byproduct is water, a benign and low-molecular-weight molecule. This contrasts sharply with less atom-economical reactions, such as Wittig or Grignard reactions, which generate stoichiometric amounts of high-molecular-weight waste (e.g., triphenylphosphine (B44618) oxide or magnesium salts).
Waste minimization strategies focus on reducing or eliminating the need for auxiliary substances. Traditional enamine syntheses often employ dehydrating agents like titanium tetrachloride (TiCl₄) to remove water and drive the equilibrium forward, or they utilize azeotropic distillation with solvents like benzene (B151609) or toluene (B28343). wikipedia.orgsciforum.net These methods generate significant chemical waste. Green approaches circumvent these issues by using catalytic processes or solvent-free conditions, which inherently produce less waste. sciforum.netorganic-chemistry.org For example, a two-step protocol for synthesizing morpholines that eliminates one step compared to traditional three-step methods has been shown to have environmental benefits by reducing the associated waste. chemrxiv.org
| Reactant | Formula | Molecular Weight (g/mol) |
|---|---|---|
| 2-Pentanone | C₅H₁₀O | 86.13 |
| Morpholine | C₄H₉NO | 87.12 |
| Product | Formula | Molecular Weight (g/mol) |
| This compound | C₉H₁₇NO | 155.24 |
| Water | H₂O | 18.02 |
| Calculated Atom Economy | 89.6% |
Utilization of Renewable Feedstocks and Bio-Derived Reagents
A key goal of green chemistry is the shift from fossil fuel-based feedstocks to renewable, bio-based alternatives. rsc.org This approach reduces reliance on finite resources and can lead to a more sustainable chemical industry. The starting materials for this compound, 2-pentanone and morpholine, can potentially be sourced from biomass.
Bio-derived 2-Pentanone: Ketones can be synthesized from biomass-derived platform molecules. For instance, levulinic acid, which is readily produced from the acid-catalyzed degradation of C6 sugars (e.g., from cellulose), can be converted into γ-valerolactone and subsequently to pentenoic acid, which can be further transformed into 2-pentanone. Catalytic amination of various biomass-derived oxygenates, including alcohols and aldehydes, is a growing field of research. acs.org
Bio-derived Morpholine: Morpholine is industrially produced from diethylene glycol and ammonia. Diethylene glycol is typically derived from ethylene (B1197577) oxide, which is sourced from petroleum. However, a renewable route is feasible via bio-ethanol. Dehydration of bio-ethanol produces ethylene, which can be oxidized to ethylene oxide, providing a pathway to "green" morpholine. Additionally, recent research has focused on the chemical upcycling of plastic waste, such as polyethylene (B3416737) terephthalate (B1205515) (PET), into valuable chemicals, including morpholine amides, presenting another sustainable avenue. nih.govacs.org The synthesis of amines from renewable resources, including lignin (B12514952) derivatives and triglycerides, is also an active area of research that could provide sustainable pathways to morpholine precursors. rsc.org
Implementation of Catalytic Processes for Enhanced Efficiency
Catalysis is a fundamental pillar of green chemistry, offering pathways to increase reaction efficiency, reduce energy consumption, and minimize waste by using small amounts of a substance to accelerate a reaction without being consumed. jk-sci.com
Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations. scienceopen.com This field has grown exponentially as a greener alternative to often toxic or expensive metal-based catalysts. Enamine formation is a central mechanism in many organocatalytic reactions, where a chiral secondary amine catalyst reacts with a carbonyl compound to form a nucleophilic enamine intermediate. acs.orgwikipedia.org
While morpholine is a reactant in the synthesis of this compound, the principles of organocatalysis are highly relevant. For example, acidic organocatalysts can be used to accelerate the dehydration step of enamine formation. Furthermore, morpholine-based organocatalysts have been developed and tested for reactions such as the 1,4-addition of aldehydes to nitroolefins, demonstrating their catalytic potential despite some inherent limitations in reactivity compared to other cyclic amines like pyrrolidine (B122466). nih.gov
Metal-free synthesis can also be achieved under catalyst-free conditions, for instance through mechanochemistry. The use of a planetary ball mill enables the solvent-free synthesis of enamines, achieving quantitative conversion in minutes without any catalyst, which aligns perfectly with green chemistry principles. organic-chemistry.org
Biocatalysis employs enzymes or whole-cell systems to perform chemical transformations. These processes are often characterized by high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions (ambient temperature and pressure, neutral pH), and the use of renewable, biodegradable catalysts (enzymes). jk-sci.com
Nature itself uses enamine catalysis in biological systems, most notably by aldolase (B8822740) enzymes. wikipedia.orgacs.org In the context of synthesizing this compound, biocatalysis can be applied to produce the precursors. For instance, ω-transaminase enzymes can be used to synthesize amines from ketones, and other enzymatic cascades have been developed for the one-pot synthesis of aromatic amines from renewable feedstocks like L-phenylalanine. researchgate.net Such enzyme-mediated transformations offer a highly sustainable route to the building blocks required for enamine synthesis.
Both heterogeneous and homogeneous catalysts are widely used to improve the efficiency of chemical processes.
Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants. researchgate.net The synthesis of this compound is often accelerated by homogeneous acid catalysts like p-toluenesulfonic acid. wikipedia.org While effective, these catalysts can be difficult to separate from the product, leading to purification challenges and waste. Homogeneous transition-metal catalysts, such as those based on palladium, have been used to form enamines from vinyl bromides and amines. organic-chemistry.org Furthermore, combining enamine catalysis with transition metal catalysis is a powerful strategy for novel transformations. nih.gov
Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, which greatly simplifies their separation and recycling—a significant green advantage. researchgate.net Solid acid catalysts (e.g., zeolites, acidic resins) can replace homogeneous acids in the synthesis of enamines, allowing for easier workup and catalyst reuse. While specific examples for this compound are not extensively documented, the principle is broadly applicable to enamine formation.
| Catalysis Type | Example Catalyst/Method | Green Chemistry Advantages | Potential Limitations |
|---|---|---|---|
| Organocatalysis | Proline, Morpholine derivatives | Metal-free, low toxicity, readily available. scienceopen.comnih.gov | May require higher catalyst loading than metal catalysts. |
| Biocatalysis | Transaminases, Aldolases | High selectivity, mild conditions, renewable catalysts. researchgate.net | Limited substrate scope, potential sensitivity to conditions. |
| Heterogeneous Catalysis | Solid acids (e.g., Zeolites) | Easy separation, catalyst recyclability, reduced waste. researchgate.net | Can have lower activity than homogeneous counterparts. |
| Homogeneous Catalysis | p-Toluenesulfonic acid, Pd-complexes | High activity and selectivity, mild conditions. researchgate.netorganic-chemistry.org | Difficult catalyst separation, potential metal contamination. |
Development of Environmentally Benign Reaction Media
The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile (VOCs), toxic, and flammable. Green chemistry promotes the use of safer, more sustainable alternatives.
For the synthesis of this compound, traditional methods often use solvents like toluene for azeotropic water removal. sciforum.net Greener approaches include:
Solvent-Free Reactions: Performing reactions without a solvent is an ideal green strategy. Mechanochemistry, using a ball mill, has been successfully applied to the synthesis of enamines in a solvent-free, catalyst-free manner, yielding products with high selectivity and in excellent yields. organic-chemistry.org Microwave-assisted solvent-free synthesis is another efficient method. sciforum.net
Green Solvents: When a solvent is necessary, greener alternatives are preferred. Water is an ideal green solvent, but its use in enamine synthesis is challenging due to the reaction equilibrium. However, for subsequent transformations of the enamine, water can be a suitable medium. Other green solvents include supercritical fluids (like CO₂), ionic liquids, and bio-derived solvents like ethanol (B145695) or 2-methyltetrahydrofuran (B130290) (2-MeTHF). N-formylmorpholine, a derivative of morpholine itself, has been proposed as a green solvent for the synthesis of other organic compounds due to its stability and low toxicity. ajgreenchem.com
Application of Green Solvents (e.g., Water, Ionic Liquids, N-Formylmorpholine)
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Green solvents are characterized by their low toxicity, high boiling points, biodegradability, and recyclability.
Water: While the synthesis of enamines is a condensation reaction that produces water, making water a challenging solvent due to potential hydrolysis of the product, its use is explored under specific conditions. thieme-connect.de Driving the reaction equilibrium towards the product, for instance by using a dehydrating agent or specialized reaction conditions, could enable the use of water, the most environmentally benign solvent.
Ionic Liquids (ILs): Ionic liquids are salts with melting points below 100°C, often referred to as "designer solvents" due to their tunable properties. qinmuchem.com Their negligible vapor pressure, high thermal stability, and potential for recyclability make them attractive green alternatives to volatile organic solvents. qinmuchem.comlidsen.com Morpholine-based ILs have been synthesized and could potentially serve as both the solvent and a catalyst in the formation of this compound, simplifying the process and reducing waste. lidsen.comresearchgate.netirantypist.com The dual role of ILs can enhance reaction rates without the need for additional catalysts. mdpi.com
N-Formylmorpholine: N-Formylmorpholine is a notable green solvent due to its unique properties. It is chemically stable, non-toxic, non-corrosive, and compatible with water as well as various organic hydrocarbons. europub.co.ukajgreenchem.comajgreenchem.com With a high boiling point, it is suitable for reactions requiring elevated temperatures and can be used in applications like aromatic extraction. qinmuchem.com These characteristics make it a promising medium for the synthesis of this compound, offering a safer and more stable reaction environment compared to conventional solvents. iau.ir
Solvent-Free Mechanochemical Synthesis
Mechanochemistry utilizes mechanical energy, such as grinding or milling, to initiate and sustain chemical reactions, often in the absence of a solvent. This approach aligns strongly with the principles of green chemistry by eliminating solvent waste, which is a major contributor to chemical pollution.
The synthesis of enamines and related enaminones has been successfully achieved using planetary ball mills. proceedings.scienceorganic-chemistry.org In a typical mechanochemical procedure for a reaction analogous to the formation of this compound, the reactants (morpholine and 2-pentanone) would be combined in a milling vessel, possibly with a grinding auxiliary. The mechanical forces generated during milling provide the energy needed for the reaction to proceed. Research on similar systems has shown that quantitative conversion can be achieved in a matter of minutes without the need for solvents or catalysts, yielding products with high purity. organic-chemistry.org This method is also highly scalable, demonstrating its viability for larger-scale production. proceedings.science
Energy-Efficient Synthetic Methodologies
Reducing energy consumption is a cornerstone of green chemistry. Innovative technologies that can accelerate reactions and lower energy requirements are being increasingly adopted.
Microwave-Assisted Organic Synthesis
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. nih.gov By directly heating the reactants through dielectric heating, microwave irradiation leads to rapid temperature increases, significantly reducing reaction times from hours to minutes. researchgate.netmdpi.com This technique often results in higher yields and improved product purity.
The synthesis of various nitrogen-containing heterocyclic compounds, including enaminones and morpholine derivatives, has been efficiently conducted using microwave assistance, often under solvent-free conditions. researchgate.netresearchgate.net Applying this methodology to the synthesis of this compound would involve exposing a mixture of morpholine and 2-pentanone to microwave irradiation, likely leading to a rapid, clean, and energy-efficient reaction.
Continuous Flow Reactor Systems
Continuous flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers numerous advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and time), enhanced safety, and straightforward scalability. nih.govspringernature.com
Flow reactors have been effectively used for the synthesis of imines and amines, which are structurally related to enamines. publish.csiro.aunih.gov A continuous flow system for the production of this compound would involve pumping the reactants, morpholine and 2-pentanone, through a heated reactor. A catalyst could be packed into the reactor bed to facilitate the reaction. The system could also incorporate an in-line separation module to continuously remove the water byproduct, driving the reaction to completion and simplifying purification. organic-chemistry.org This integrated approach can lead to highly efficient and automated chemical production. nih.gov
Advanced Derivatization Strategies for Analytical and Mechanistic Studies of N 2 Penten 2 Yl Morpholine
Advanced derivatization techniques are essential for the accurate and sensitive analysis of N-(2-penten-2-yl)-morpholine, particularly when studying its presence in complex matrices or investigating its metabolic fate. These strategies modify the molecule to improve its analytical properties for various instrumental methods, enabling enhanced detection, quantification, and mechanistic understanding.
Future Research Directions and Emerging Paradigms for N 2 Penten 2 Yl Morpholine
Design and Synthesis of Novel N-(2-penten-2-yl)-morpholine Analogs with Tuned Reactivity
A primary avenue for future research lies in the rational design and synthesis of novel analogs of this compound. The reactivity of an enamine is governed by a delicate balance of steric and electronic factors. nih.govnih.gov Systematic modification of the enamine structure can provide analogs with fine-tuned nucleophilicity, stability, and stereoselectivity.
Key areas for structural modification include:
Substitution on the Morpholine (B109124) Ring: Introducing substituents on the morpholine ring can sterically influence the approach of electrophiles and electronically modify the nitrogen atom's electron-donating ability. For instance, electron-withdrawing groups could decrease the enamine's reactivity, potentially increasing selectivity in certain reactions.
Modification of the Pentenyl Backbone: Altering the alkyl chain of the pentenyl group can influence the regioselectivity of reactions and the stability of the resulting iminium ion intermediate.
Introduction of Chiral Auxiliaries: The synthesis of chiral analogs, by using chiral morpholines, is a critical step toward developing asymmetric catalytic applications.
The synthesis of these analogs will likely leverage both established and emerging methods for morpholine and enamine formation. researchgate.netacs.org Recent advances in the synthesis of substituted morpholines provide a robust toolkit for creating a diverse library of precursors. chemrxiv.orgorganic-chemistry.org
Table 1: Proposed Analogs of this compound and Their Potential Properties
| Analog Structure | Modification | Anticipated Change in Reactivity | Potential Application |
|---|---|---|---|
| N-(2-penten-2-yl)-2-methylmorpholine | Steric hindrance near the nitrogen | Increased stereoselectivity in alkylation reactions | Asymmetric synthesis |
| N-(2-penten-2-yl)-3,5-dimethylmorpholine | Increased steric bulk | Enhanced diastereoselectivity | Stereocontrolled synthesis |
| N-(2-penten-2-yl)-4-fluoromorpholine | Electron-withdrawing group on morpholine | Decreased nucleophilicity, potentially higher selectivity | Fine-tuning reactivity for specific substrates |
Advanced Spectroscopic and Computational Integration for Deeper Mechanistic Understanding
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones. The integration of advanced spectroscopic techniques with high-level computational studies presents a powerful approach to elucidate transition states, reaction intermediates, and kinetic profiles.
Spectroscopic Methods:
In-situ IR and NMR Spectroscopy: These techniques can be used to monitor reaction progress in real-time, identify transient intermediates, and determine reaction kinetics. worktribe.comresearchgate.net
Advanced NMR Techniques: 2D-NMR experiments, such as NOESY and HSQC, can provide detailed structural information on reaction products and intermediates.
Computational Approaches:
Density Functional Theory (DFT): DFT calculations are invaluable for modeling reaction pathways, calculating activation energies, and predicting the stability of intermediates and transition states. nih.govresearchgate.netmarquette.edu
Frontier Molecular Orbital (FMO) Analysis: The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the enamine's reactivity and selectivity towards different electrophiles. mdpi.comwuxiapptec.comchalcogen.ro Generally, the higher the HOMO energy of the enamine, the more nucleophilic it is. The energy gap between the enamine's HOMO and the electrophile's LUMO can be correlated with reaction rates. wuxiapptec.com
Table 2: Representative Computational Data for a Model Morpholine Enamine
| Parameter | Calculated Value (Illustrative) | Interpretation |
|---|---|---|
| HOMO Energy | -5.2 eV | Indicates the electron-donating ability and nucleophilicity. |
| LUMO Energy | +1.5 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 6.7 eV | Correlates with chemical reactivity and stability. chalcogen.ro |
Note: These values are illustrative and would need to be specifically calculated for this compound.
By combining experimental data with theoretical calculations, a comprehensive picture of the factors controlling the reactivity and selectivity of this compound can be developed. nih.govnih.gov
High-Throughput Screening and Automated Synthesis of Morpholine Scaffolds
The exploration of the chemical space around the this compound scaffold can be significantly accelerated through the use of high-throughput screening (HTS) and automated synthesis technologies. These approaches allow for the rapid generation and evaluation of large libraries of compounds, facilitating the discovery of new catalysts and synthetic intermediates. enamine.netenamine.de
Automated Synthesis:
Platforms for automated synthesis can be employed to create libraries of this compound analogs by varying the ketone and morpholine starting materials. synplechem.comenamine.net
Companies like Enamine specialize in the creation of large, make-on-demand chemical libraries, which could be leveraged to access a wide diversity of morpholine-based enamines. biopharmatrend.com
High-Throughput Screening:
HTS techniques can be used to rapidly screen these libraries for desired properties, such as catalytic activity in specific reactions or binding affinity to biological targets.
The development of new assays compatible with HTS formats will be essential for evaluating the performance of these novel enamine derivatives in various chemical transformations.
This combination of automated synthesis and HTS will enable a data-driven approach to the design of new morpholine-based enamines with optimized properties for specific applications. enamine.net
Exploration of Photo- and Electrochemical Methods for Sustainable Synthesis
In line with the growing emphasis on green chemistry, the development of sustainable methods for the synthesis and transformation of this compound is a key area for future research. Photochemistry and electrochemistry offer promising alternatives to traditional synthetic methods, often proceeding under milder conditions and with reduced waste generation.
Photochemical Synthesis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis. nih.gov This approach could be explored for the synthesis of this compound analogs or for novel C-C and C-N bond-forming reactions involving the enamine. nih.govacs.org For example, the photochemical generation of radicals could lead to new types of addition reactions with the enamine double bond. nih.gov The photochemistry of enamines can also involve [2+2] cycloadditions and electrocyclizations. researchgate.net
Electrochemical Synthesis: Electrochemistry provides a reagent-free method for oxidation and reduction, avoiding the need for stoichiometric chemical oxidants or reductants. acs.orgthieme-connect.comnih.gov Electrochemical methods have been successfully applied to the synthesis of substituted morpholine derivatives and could potentially be adapted for the synthesis of this compound itself or its transformation into other valuable products. acs.orgresearchgate.netsemanticscholar.org
These sustainable methodologies have the potential to not only reduce the environmental impact of chemical synthesis but also to unlock novel reactivity patterns that are not accessible through traditional thermal methods.
Tailoring this compound for Specific Catalytic and Synthetic Applications
While morpholine enamines are known to be less reactive than their pyrrolidine (B122466) counterparts, this attenuated reactivity can be advantageous in achieving higher selectivity in certain transformations. nih.gov Future research will focus on harnessing this property to tailor this compound and its derivatives for specific, high-value applications.
Potential Applications:
Organocatalysis: Chiral derivatives of this compound could be designed as organocatalysts for asymmetric reactions, such as Michael additions or aldol (B89426) reactions. nih.gov The unique steric and electronic properties of the morpholine ring could lead to complementary selectivity compared to existing proline-based catalysts.
Synthesis of Heterocycles: this compound can serve as a versatile building block for the synthesis of more complex nitrogen- and oxygen-containing heterocycles, which are prevalent in pharmaceuticals. researchgate.netresearchgate.net
Natural Product Synthesis: The controlled reactivity of this compound could be exploited in the total synthesis of complex natural products, where chemoselectivity is often a major challenge.
By identifying specific synthetic challenges where the unique reactivity profile of a morpholine enamine is beneficial, researchers can develop targeted applications that highlight the advantages of this class of compounds.
Q & A
Q. What are the common synthetic routes for N-(2-penten-2-yl)-morpholine, and what reaction conditions are critical for high yield?
The synthesis of N-(2-penten-2-yl)-morpholine typically involves nucleophilic substitution or condensation reactions. A standard approach includes reacting morpholine with 2-penten-2-yl halides (e.g., bromide or chloride) under basic conditions. Key factors for optimizing yield include:
- Temperature control : Reactions are often conducted at 50–80°C to balance reactivity and minimize side reactions like elimination .
- Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems .
- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane) is critical for isolating the product from unreacted starting materials or by-products .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?
Characterization relies on complementary spectroscopic methods:
- NMR :
- ¹H NMR : A singlet at δ ~3.6–3.8 ppm for morpholine’s methylene protons and multiplet signals for the pentenyl group’s allylic protons .
- ¹³C NMR : Peaks at δ ~65–70 ppm for morpholine’s oxygenated carbons and δ ~120–130 ppm for alkene carbons in the pentenyl chain .
- IR : Stretching vibrations at ~1100 cm⁻¹ (C-O-C in morpholine) and ~1650 cm⁻¹ (C=C in pentenyl) .
- Mass spectrometry : Molecular ion peaks ([M+H]⁺) consistent with the molecular formula C₉H₁₅NO .
Advanced Research Questions
Q. How can researchers design experiments to investigate the role of the pentenyl group in this compound’s biological activity?
To elucidate structure-activity relationships (SAR):
- Stereochemical analysis : Compare activity of N-(2-penten-2-yl)-morpholine with its cis/trans isomers (if applicable) to assess stereochemical influences .
- Derivatization : Synthesize analogs with modified pentenyl chains (e.g., hydroxylation, epoxidation) and test antimicrobial or receptor-binding activity .
- Molecular docking : Use computational tools to model interactions between the pentenyl group and target proteins (e.g., bacterial enzymes or neurotransmitter receptors) .
Q. What strategies are recommended for resolving contradictions in reported antimicrobial efficacy data for this compound derivatives?
Discrepancies in biological data may arise from variations in:
- Experimental design : Standardize assay conditions (e.g., bacterial strain, inoculum size, solvent controls). For example, highlights concentration-dependent inhibition, so dose-response curves should be validated across replicates .
- Compound stability : Assess degradation under assay conditions (e.g., pH, temperature) via HPLC or LC-MS .
- Synergistic effects : Test combinations with adjuvants (e.g., efflux pump inhibitors) to rule out resistance mechanisms .
Q. How can this compound be incorporated into polymer matrices to enhance material properties, and what analytical methods validate these modifications?
For material science applications:
- Copolymerization : Use radical initiators (e.g., AIBN) to graft the compound into vinyl-based polymers. Monitor reaction kinetics via FTIR or DSC .
- Thermal stability : Evaluate using TGA; morpholine derivatives often increase decomposition temperatures by 20–50°C .
- Mechanical testing : Measure tensile strength and elasticity via dynamic mechanical analysis (DMA). reports enhanced mechanical properties in morpholine-modified polymers .
Q. What mechanistic insights can be gained from studying the oxidation and reduction pathways of this compound?
Redox reactions reveal reactivity patterns:
- Oxidation : Treat with H₂O₂ or mCPBA to form N-oxide derivatives. Monitor reaction progress using ¹H NMR (disappearance of alkene protons) .
- Reduction : Catalytic hydrogenation (Pd/C, H₂) saturates the pentenyl group to pentyl, altering lipophilicity and bioactivity. Compare LogP values pre- and post-reduction .
- Kinetic studies : Use stopped-flow spectroscopy to determine rate constants for radical intermediates in oxidation pathways .
Q. How does the electron-donating morpholine ring influence the reactivity of this compound in nucleophilic substitution reactions?
The morpholine ring’s oxygen atom increases electron density at the nitrogen, enhancing nucleophilicity. This effect can be quantified via:
- Hammett constants : Correlate substituent effects with reaction rates in aromatic substitution .
- DFT calculations : Model charge distribution to predict regioselectivity in reactions with electrophiles (e.g., alkyl halides) .
Q. What are the challenges in scaling up this compound synthesis for preclinical studies, and how can they be mitigated?
Scale-up issues include:
- Exothermicity : Use jacketed reactors with controlled cooling to manage heat generation during morpholine alkylation .
- Purification : Switch from column chromatography to distillation or recrystallization for cost-effective bulk isolation .
- By-product formation : Optimize stoichiometry (e.g., excess morpholine) to suppress di-alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
